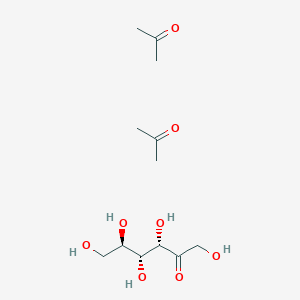
Diacetone fructose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white crystalline solid with the molecular formula C12H20O6 and a molecular weight of 260.28 g/mol . This compound is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Diacetone fructose can be synthesized through the reaction of fructose with acetone in the presence of an acid catalyst. The reaction typically involves the formation of cyclic acetals or ketals, which are stable under acidic conditions . Industrial production methods often involve the use of diacetone-D-glucose and other raw materials such as acetone and D-fructose .
Chemical Reactions Analysis
Diacetone fructose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include alcohols, ketones, and other derivatives.
Scientific Research Applications
Diacetone fructose has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in Michael and Aldol addition reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of anticonvulsant drugs like topiramate.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of diacetone fructose involves its ability to act as a chiral auxiliary, facilitating the formation of specific stereoisomers in chemical reactions. It interacts with molecular targets through hydrogen bonding and other interactions, influencing the pathways involved in the reactions .
Comparison with Similar Compounds
Diacetone fructose is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
- Diacetone-D-glucose
- 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose
- 1,2:3,4-Di-O-isopropylidene-D-galactopyranose These compounds share similar protective groups but differ in their specific configurations and reactivity .
Properties
Molecular Formula |
C12H24O8 |
|---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one;propan-2-one |
InChI |
InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h3,5-9,11-12H,1-2H2;2*1-2H3/t3-,5-,6-;;/m1../s1 |
InChI Key |
BQYPOGXVXCJSMU-ABICQQBESA-N |
Isomeric SMILES |
CC(=O)C.CC(=O)C.C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
Canonical SMILES |
CC(=O)C.CC(=O)C.C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















